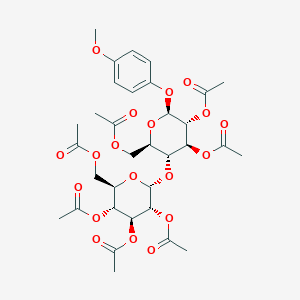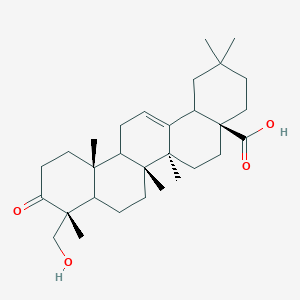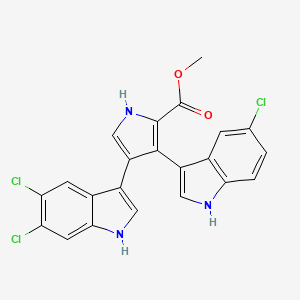
lynamicin B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lynamicin B is a natural compound derived from marine bacteria, specifically from the genus Streptomyces . It has garnered significant attention due to its potent biological activities, including antibacterial and insecticidal properties . This compound is particularly noted for its ability to inhibit chitinase enzymes in lepidopteran insects, making it a promising candidate for use as a pesticide .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The total synthesis of lynamicin B involves several key steps, including the formation of indole and pyrrole rings . One approach to synthesizing this compound involves the use of cross-coupling reactions, such as Suzuki and Heck reactions, to construct the carbon skeleton . These reactions typically require palladium catalysts and specific ligands to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound is primarily achieved through fermentation processes using marine-derived Streptomyces strains . These bacteria are cultured under controlled conditions to optimize the production of this compound. The compound is then extracted and purified using various chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions
Lynamicin B undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives with altered biological activities.
Reduction: Reduction reactions can modify the functional groups on this compound, potentially enhancing its activity.
Substitution: Substitution reactions, particularly halogenation, can introduce new functional groups to the molecule.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate and chromium trioxide.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Halogenating agents: Such as bromine and chlorine.
Major Products
The major products formed from these reactions include various halogenated and oxidized derivatives of this compound, which may exhibit different biological activities .
Aplicaciones Científicas De Investigación
Lynamicin B has a wide range of scientific research applications, including:
Mecanismo De Acción
Lynamicin B exerts its effects by inhibiting chitinase enzymes in lepidopteran insects . The compound binds to the active site of the enzyme, preventing it from breaking down chitin, a key component of the insect exoskeleton . This inhibition leads to the death of the insect, making this compound an effective insecticide . Additionally, this compound has been shown to inhibit bacterial growth by interfering with cell wall synthesis .
Comparación Con Compuestos Similares
Lynamicin B is part of a family of indole alkaloids that includes compounds such as:
Lynamicin A: Similar in structure but with different substituents on the indole ring.
Spiroindimicin B: Another indole alkaloid with potent biological activities.
Dionemycin: An indole alkaloid with antibacterial properties.
Compared to these compounds, this compound is unique in its selective inhibition of chitinase enzymes in lepidopteran insects, making it a promising candidate for targeted pest control .
Propiedades
Fórmula molecular |
C22H14Cl3N3O2 |
|---|---|
Peso molecular |
458.7 g/mol |
Nombre IUPAC |
methyl 3-(5-chloro-1H-indol-3-yl)-4-(5,6-dichloro-1H-indol-3-yl)-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C22H14Cl3N3O2/c1-30-22(29)21-20(14-8-26-18-3-2-10(23)4-11(14)18)15(9-28-21)13-7-27-19-6-17(25)16(24)5-12(13)19/h2-9,26-28H,1H3 |
Clave InChI |
HJXJUNZGSRTQEN-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C(=CN1)C2=CNC3=CC(=C(C=C32)Cl)Cl)C4=CNC5=C4C=C(C=C5)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


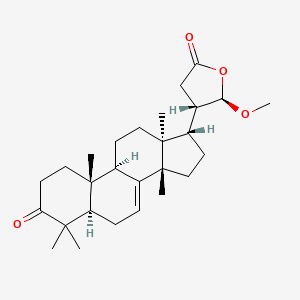

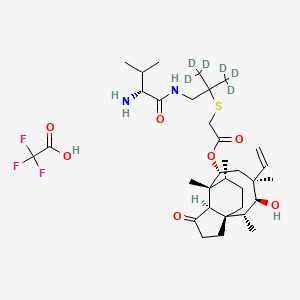
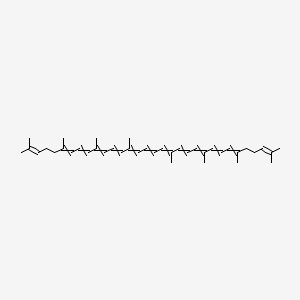
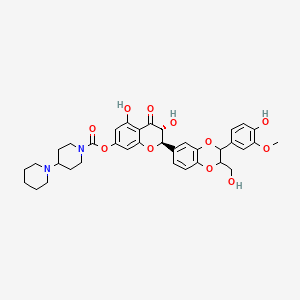
![(Z)-N'-[(4-hydroxy-3-methoxyphenyl)methyl]octadec-9-enehydrazide](/img/structure/B12427712.png)
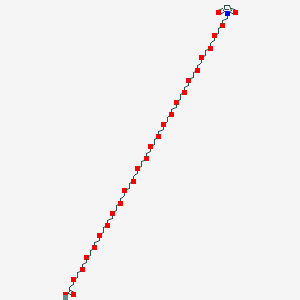
![[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-3,3,3-trideuterio-2-[(4-methyl-4-sulfanylpentanoyl)-(trideuteriomethyl)amino]propanoate](/img/structure/B12427726.png)
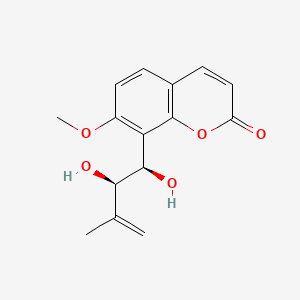
![3-[2-Oxo-2-[4-(trideuteriomethyl)piperazin-1-yl]ethyl]-2-phenyl-3,5,6,7-tetrahydrocyclopenta[f]isoindol-1-one](/img/structure/B12427742.png)
![(2R)-6-acetyloxy-2,8-dimethyl-7-(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromene-5-carboxylic acid](/img/structure/B12427744.png)
![4-[2-[[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]amino]-5-methylpyridin-4-yl]-N-[5-[3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanoylamino]pentyl]benzamide](/img/structure/B12427747.png)
